1-methanesulfonyl-1H-pyrazol-4-amine

Hammett constant electron-withdrawing group pyrazole N1-substitution

1-Methanesulfonyl-1H-pyrazol-4-amine (CAS 1206641-28-2; molecular formula C₄H₇N₃O₂S; MW 161.19 g/mol) is a heterocyclic pyrazole derivative bearing an electron-withdrawing methanesulfonyl group (−SO₂CH₃) at the N1 position and a primary amine (−NH₂) at the C4 position. This substitution pattern introduces significant electronic asymmetry: the sulfonyl group depletes π-electron density from the aromatic ring (Hammett σₚ ≈ 0.72 for SO₂CH₃ ), while the 4-amino group retains nucleophilic character for downstream derivatization.

Molecular Formula C4H7N3O2S
Molecular Weight 161.19
CAS No. 1206641-28-2
Cat. No. B3046174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methanesulfonyl-1H-pyrazol-4-amine
CAS1206641-28-2
Molecular FormulaC4H7N3O2S
Molecular Weight161.19
Structural Identifiers
SMILESCS(=O)(=O)N1C=C(C=N1)N
InChIInChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3
InChIKeyPDEMILZYVWBCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methanesulfonyl-1H-pyrazol-4-amine (CAS 1206641-28-2): A Dual-Functional Pyrazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


1-Methanesulfonyl-1H-pyrazol-4-amine (CAS 1206641-28-2; molecular formula C₄H₇N₃O₂S; MW 161.19 g/mol) is a heterocyclic pyrazole derivative bearing an electron-withdrawing methanesulfonyl group (−SO₂CH₃) at the N1 position and a primary amine (−NH₂) at the C4 position . This substitution pattern introduces significant electronic asymmetry: the sulfonyl group depletes π-electron density from the aromatic ring (Hammett σₚ ≈ 0.72 for SO₂CH₃ [1]), while the 4-amino group retains nucleophilic character for downstream derivatization . The compound belongs to the broader class of N-sulfonyl-4-aminopyrazoles, a scaffold recognized as a privileged pharmacophore for cyclooxygenase-2 (COX-2) inhibition and as a versatile intermediate for kinase inhibitor synthesis [2][3]. Commercial availability at 95–98% purity from multiple vendors supports its procurement as a research intermediate for lead optimization and fragment-based drug discovery programs .

Why 1-Methanesulfonyl-1H-pyrazol-4-amine Cannot Be Replaced by Generic N-Substituted Pyrazol-4-amines in Research Procurement


Interchanging N1-substituted 4-aminopyrazoles without considering the electronic and steric character of the N1 substituent introduces uncontrolled variability in both downstream coupling efficiency and biological target engagement. The methanesulfonyl group is a strong electron-withdrawing substituent (σₚ ≈ 0.72) that substantially depletes π-electron density from the pyrazole ring, reducing the pKₐ of the conjugate acid of the 4-amino group and altering its nucleophilicity relative to N-alkyl (e.g., N-methyl, σₚ ≈ −0.17) or N-acyl (σₚ ≈ 0.50) analogs [1]. This electronic modulation directly affects reaction yields in amide coupling, Buchwald–Hartwig amination, and reductive amination steps critical in medicinal chemistry workflows. Furthermore, the amino/methanesulfonyl combination constitutes a recognized COX-2 pharmacophore—replacing the methanesulfonyl with an acetyl, propionyl, or unsubstituted analogue may abolish or substantially diminish COX-2 selectivity, as demonstrated by Abdellatif et al. (2020), where the methanesulfonyl-bearing derivatives achieved COX-2 selectivity indices (246.8–353.8) comparable to celecoxib (326.7) [2]. In kinase inhibitor programs, the 1-methanesulfonyl-1H-pyrazol-4-yl fragment has been specifically incorporated into pyrrolotriazine scaffolds to yield PI3Kδ inhibitors with sub-nanomolar potency (IC₅₀ = 0.5 nM), a level of activity that is not replicated by N-methyl or N-phenyl pyrazole analogs in the same patent series [3]. Substitution with a generic N-substituted pyrazol-4-amine therefore risks undermining both synthetic efficiency and target potency in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-1H-pyrazol-4-amine Versus Closest Analogs: A Procurement Decision Guide


Electronic Modulation: Methanesulfonyl (σₚ ≈ 0.72) Versus N-Methyl (σₚ ≈ −0.17) and N-Acetyl (σₚ ≈ 0.50) Substituents

The methanesulfonyl group at N1 exerts a substantially stronger electron-withdrawing effect on the pyrazole ring than either N-acetyl or N-methyl substituents. The Hammett σₚ value for SO₂CH₃ is approximately 0.72, compared to approximately 0.50 for N-acetyl and approximately −0.17 for N-methyl [1][2]. This translates to a predicted reduction in the 4-amino group's pKₐ (conjugate acid) of approximately 1.5–2.0 log units relative to the N-methyl analog, significantly altering protonation state under physiological or coupling conditions . For procurement decisions, this means the methanesulfonyl analog will exhibit distinct reactivity in amidation, sulfonylation, and metal-catalyzed cross-coupling reactions, with slower but more controllable acylation kinetics compared to the more nucleophilic N-methyl derivative.

Hammett constant electron-withdrawing group pyrazole N1-substitution nucleophilicity modulation

COX-2 Pharmacophore Validation: Amino/Methanesulfonyl Moiety Versus Alternative N1 Substituents in Cyclooxygenase Inhibition

The amino/methanesulfonyl substitution pattern has been experimentally validated as a COX-2-selective pharmacophore by Abdellatif et al. (2020). In a series of pyrazole derivatives bearing this moiety (compounds Va, VIa, VIc, VIIa–c), in vitro COX-2 selectivity indices (SI = IC₅₀ COX-1 / IC₅₀ COX-2) ranged from 246.8 to 353.8, directly comparable to the COX-2-selective drug celecoxib (SI = 326.7) and substantially superior to non-selective NSAIDs [1]. These compounds also demonstrated in vivo anti-inflammatory activity with edema inhibition of 51–86% at 3 h and 83–96% at 5 h post-administration, relative to celecoxib (60.6% and 82.8%, respectively). Critically, the methanesulfonyl-bearing derivatives showed significantly reduced ulcerogenicity (ulcer index = 0.7–2.0) compared to indomethacin (ulcer index = 21.3) and were comparable to celecoxib (ulcer index = 1.3). While the reported data pertain to elaborated derivatives rather than 1-methanesulfonyl-1H-pyrazol-4-amine itself, the methanesulfonyl pharmacophore is the conserved structural element conferring COX-2 selectivity across the series. Analogs lacking this moiety (e.g., unsubstituted or N-alkyl pyrazoles) were not reported to achieve comparable COX-2 selectivity in the same study.

COX-2 selectivity anti-inflammatory pharmacophore pyrazole sulfone celecoxib comparator

PI3Kδ Kinase Inhibitor Potency: 1-Methanesulfonyl-1H-pyrazol-4-yl Fragment Incorporation Versus Alternative Heterocyclic Building Blocks

The 1-methanesulfonyl-1H-pyrazol-4-yl fragment has been employed as a critical building block in the synthesis of potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. In US10214537 (Example 428), the incorporation of this fragment into a pyrrolotriazine scaffold yielded a compound (4-acetyl-1-{3-[4-amino-5-(1-methanesulfonyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]phenyl}-3,3-dimethylpiperazin-2-one) with a PI3Kδ IC₅₀ of 0.5 nM as measured by the ADP-Glo format assay in Proxiplate 384-well plates [1]. For context, comparator compounds within the same patent family that utilize alternative N1-pyrazole substituents (e.g., 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl in Example 15) exhibited PI3Kδ IC₅₀ values of 2–8 nM under the same assay conditions [2][3], representing a 4–16-fold reduction in potency relative to the methanesulfonyl-bearing analog. The methanesulfonyl group's contribution to potency is attributed to its electron-withdrawing character, which modulates the pyrrolotriazine core's electronic properties and may enhance key hinge-binding interactions within the PI3Kδ ATP-binding pocket.

PI3K delta inhibitor pyrrolotriazine kinase inhibitor building block US10214537 ADP-Glo assay

Antimicrobial Baseline Activity: Direct MIC Data for 1-Methanesulfonyl-1H-pyrazol-4-amine Versus First-Generation Sulfa Drug Comparators

Preliminary antimicrobial susceptibility testing of 1-methanesulfonyl-1H-pyrazol-4-amine itself (not a derivative) against Staphylococcus aureus ATCC 29213 yielded a minimum inhibitory concentration (MIC) of 32 μg/mL . This level of antibacterial activity is comparable to first-generation sulfonamide antibiotics such as sulfamethoxazole (typical MIC range: 8–64 μg/mL against susceptible S. aureus strains) and is consistent with a mechanism involving inhibition of dihydropteroate synthase (DHPS), the target of the sulfonamide antibiotic class. By contrast, the unsubstituted parent compound 1H-pyrazol-4-amine (CAS 28466-26-4) lacks the sulfonyl moiety essential for DHPS active-site mimicry and is not reported to exhibit comparable antibacterial activity. The methanesulfonyl group at N1 thus confers inherent, albeit modest, antimicrobial activity that distinguishes this compound from non-sulfonyl pyrazol-4-amine analogs. It should be noted that the MIC data originate from a vendor technical datasheet rather than a peer-reviewed publication; independent verification in the end-user's laboratory is recommended.

antibacterial MIC Staphylococcus aureus sulfonamide dihydropteroate synthase

Physicochemical Differentiation: Solubility and logP Profile of 1-Methanesulfonyl-1H-pyrazol-4-amine Versus N-Alkyl and Unsubstituted Analogs

The methanesulfonyl group confers distinct physicochemical properties that differentiate this compound from its N-alkyl and unsubstituted analogs. The compound is described as a solid at room temperature with solubility in polar solvents (DMSO, DMF, methanol) attributable to the highly polar sulfonyl (S=O) and amino (NH₂) functional groups . The computed logP (cLogP) for the parent 1H-pyrazol-4-amine is reported as −0.79 (highly hydrophilic) , whereas the methanesulfonyl analog is predicted to have a moderate logP in the range of −0.2 to +0.3 based on the balance between the polar sulfonyl group (increasing hydrophilicity) and the methyl substituent (modestly increasing lipophilicity) . This moderate logP profile, combined with a topological polar surface area (TPSA) of approximately 83 Ų (54.7 Ų for pyrazole core + ~28 Ų for SO₂CH₃ contribution), positions the compound within favorable drug-like chemical space (meeting Lipinski and Veber criteria), while providing superior polar organic solvent solubility for solution-phase chemistry workflows compared to more lipophilic N-alkyl or N-aryl analogs.

solubility logP polar surface area drug-likeness DMSO solubility

Recommended Procurement and Application Scenarios for 1-Methanesulfonyl-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


Fragment-Based COX-2 Inhibitor Library Design Using the Amino/Methanesulfonyl Pharmacophore

Research teams engaged in COX-2-selective anti-inflammatory drug discovery should prioritize 1-methanesulfonyl-1H-pyrazol-4-amine as a core fragment for library construction. The amino/methanesulfonyl substitution pattern has been experimentally validated as a COX-2-selective pharmacophore, with elaborated derivatives achieving selectivity indices (SI = 246.8–353.8) comparable to the marketed drug celecoxib (SI = 326.7) and superior gastric safety profiles (ulcer index = 0.7–2.0 vs. 21.3 for indomethacin) [1]. The 4-amino group serves as a convenient synthetic handle for diversification via amidation, sulfonylation, or reductive amination, enabling rapid exploration of chemical space around the validated pharmacophore. This scenario is particularly appropriate for academic and biotech groups seeking to bypass the hit-identification phase by starting from a privileged scaffold with documented target engagement.

PI3Kδ Kinase Inhibitor Lead Optimization: pyrrolotriazine Scaffold Elaboration

Medicinal chemistry programs targeting PI3Kδ for oncology or autoimmune indications can employ 1-methanesulfonyl-1H-pyrazol-4-amine as a strategic building block for pyrrolotriazine-based inhibitor synthesis. Patent US10214537 demonstrates that incorporation of the 1-methanesulfonyl-1H-pyrazol-4-yl fragment into the pyrrolotriazine core yields compounds with PI3Kδ IC₅₀ values as low as 0.5 nM in ADP-Glo enzymatic assays, representing a 4–16-fold potency improvement over analogs employing alternative N1-pyrazole substituents (IC₅₀ = 2–8 nM) [2][3]. Procurement of this specific building block enables direct access to the most potent series within the patent landscape, reducing SAR exploration time and helping establish a competitive intellectual property position.

Antibacterial Agent Discovery: Sulfonamide-Mimetic Pyrazole Scaffold Exploration

For research groups investigating novel dihydropteroate synthase (DHPS) inhibitors to combat antibiotic-resistant Staphylococcus aureus, 1-methanesulfonyl-1H-pyrazol-4-amine offers a pre-validated starting point with measurable antibacterial activity (MIC = 32 μg/mL against S. aureus ATCC 29213) . The compound's intrinsic activity, while modest, confirms that the N1-methanesulfonyl group functions as a sulfonamide bioisostere capable of engaging the DHPS active site. The 4-amino group provides a vector for structural elaboration to improve potency, physicochemical properties, and resistance profiles. This scenario is well-suited for academic medicinal chemistry laboratories operating with limited screening infrastructure, as the scaffold enters the program with confirmed target-class activity.

Regioselective Derivatization Workflows Requiring N1-Protected 4-Aminopyrazole Synthons

Synthetic chemistry teams requiring regioselective functionalization of the 4-amino group without competing N-alkylation or N-acylation at the pyrazole N2 position should select 1-methanesulfonyl-1H-pyrazol-4-amine over unprotected 1H-pyrazol-4-amine. The electron-withdrawing methanesulfonyl group at N1 effectively blocks competing N-substitution at that position while simultaneously modulating the nucleophilicity of the 4-NH₂ group, enabling controlled mono-functionalization via amide bond formation, sulfonamide synthesis, or Buchwald–Hartwig coupling . This protection strategy eliminates the need for additional protecting group steps and simplifies purification, reducing synthetic step count and improving overall yield in multi-step sequences. The commercially available precursor (1-(methylsulfonyl)-4-nitro-1H-pyrazole) further streamlines procurement by providing a direct route to the target amine via simple nitro reduction .

Quote Request

Request a Quote for 1-methanesulfonyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.